2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium
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Description
2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium is a useful research compound. Its molecular formula is C25H22N6O7S2 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium (CAS No. 178925-54-7) is a complex organic molecule known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C25H23N6O7S2
- Molecular Weight : 580.59 g/mol
- Structure : The compound features a benzothiazole moiety, which is significant for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for cytotoxicity against various cancer cell lines. In a study assessing the cytotoxic effects of benzothiazole derivatives, several compounds demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents .
Table 1: Cytotoxicity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 20 |
Test Compound | A549 | 10 |
Antiviral Activity
The compound has also shown promise as an antiviral agent. Specifically, it has been tested against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In vitro studies revealed that derivatives with similar benzothiazole structures exhibited IC50 values as low as 0.09 µM against MERS-CoV, indicating strong inhibitory effects on viral replication .
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activities. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways. Various studies have documented the effectiveness of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The presence of functional groups allows the compound to act as an inhibitor for various enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Arrest : Some studies have indicated that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several benzothiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The test compound was among those that showed significant inhibition of cell growth, with mechanisms involving apoptosis being investigated further .
Study 2: Antiviral Efficacy Against MERS-CoV
Another study focused on the antiviral properties of benzothiazole derivatives against MERS-CoV. The test compound demonstrated substantial antiviral activity with minimal cytotoxicity to host cells, highlighting its potential as a therapeutic agent against viral infections .
Properties
IUPAC Name |
4-[2-(1,3-benzothiazol-2-yl)-5-[4-(2-sulfoethylcarbamoyl)phenyl]-1H-tetrazol-1-ium-3-yl]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O7S2/c1-38-20-14-17(24(33)34)10-11-19(20)30-28-22(29-31(30)25-27-18-4-2-3-5-21(18)39-25)15-6-8-16(9-7-15)23(32)26-12-13-40(35,36)37/h2-11,14H,12-13H2,1H3,(H,26,32)(H,28,29)(H,33,34)(H,35,36,37)/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHPOWUOLXLXGX-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N2N=C([NH2+]N2C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)C(=O)NCCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N6O7S2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703106 |
Source
|
Record name | 2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178925-54-7 |
Source
|
Record name | 2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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